molecular formula C6H11NO4 B11968936 2-Amino-4-ethoxy-4-oxobutanoic acid CAS No. 21860-86-6

2-Amino-4-ethoxy-4-oxobutanoic acid

Cat. No.: B11968936
CAS No.: 21860-86-6
M. Wt: 161.16 g/mol
InChI Key: KALSWOYBXAHEKF-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxy-4-oxobutanoic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of aspartic acid, where the carboxyl group is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethoxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. This method is highly productive and environmentally friendly, with excellent yields (68–94%) and rapid reactions (0.5–5 hours) starting from anilines and a range of different anhydrides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could be scaled up for industrial applications due to its high efficiency and green chemistry approach.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using N-bromophthalimide in an aqueous acetic acid medium.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromophthalimide results in the formation of oxidized derivatives of the compound.

Scientific Research Applications

2-Amino-4-ethoxy-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is reported to be the reactive species . The exact molecular targets and pathways involved in its biological and medicinal applications are still under investigation.

Comparison with Similar Compounds

2-Amino-4-ethoxy-4-oxobutanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-4-ethoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSWOYBXAHEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311699
Record name 4-Ethyl hydrogen aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21860-86-6, 4070-43-3
Record name 4-Ethyl hydrogen aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21860-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl hydrogen aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl hydrogen L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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